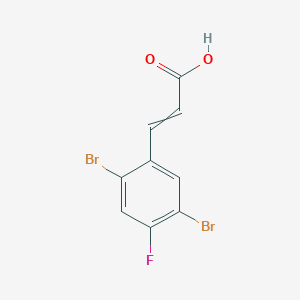
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate
Overview
Description
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate is a chemical compound with the molecular weight of 304.19 . It is also known as Br-Boc-protected pyrazole.
Molecular Structure Analysis
The InChI code for this compound is1S/C11H18BrN3O2/c1-11(2,3)17-10(16)13-6-5-9-8(12)7-15(4)14-9/h7H,5-6H2,1-4H3,(H,13,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate are not available in the search results, similar compounds have been used in various chemical reactions. For example, tert-butyl carbamate has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate has a molecular weight of 304.19 . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
Tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate is utilized in the synthesis of novel derivatives with potential antibacterial activity. One study describes the synthesis of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives, which involved several chemical transformations including the reaction of commercially available ethyl 2-amino-2- thioxoacetate with triethyl oxonium hexafluoro phosphate, and subsequent reactions leading to the formation of tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate. The antibacterial activity of these newly synthesized compounds was evaluated, highlighting the compound's role in the development of new antibacterial agents (Prasad, 2021).
Crystallographic and Structural Studies
The compound has also been involved in crystallographic studies to understand the molecular structure and interactions. For instance, a study on (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate (Boc anhydride), involved characterizing the compound through elemental analysis, FT-NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction studies. This detailed analysis provided insights into the molecule's non-planar conformation and intermolecular interactions, contributing to the understanding of molecular structures and bonding (Kant, Singh, & Agarwal, 2015).
Reaction Mechanisms and Intermediate Formation
The compound serves as an intermediate in various synthetic pathways. For instance, the synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine involved reacting 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate (Boc2O) for protecting the amino group, followed by condensation and de-protection steps. This process demonstrates the compound's role in complex chemical synthesis and its importance in forming intricate molecular structures (Wu, 2011).
Novel Catalytic Applications
Moreover, tert-butyl (2-(4-bromo-1h-pyrazol-1-yl)ethyl)carbamate related compounds have been investigated for their potential as catalysts. For example, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, derived from similar compounds, have been characterized and evaluated as catalysts for the hydrogenation of acetophenone, demonstrating their potential in catalytic applications and the synthesis of biologically active molecules (Amenuvor, Obuah, Nordlander, & Darkwa, 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Similar compounds are often well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
tert-butyl N-[2-(4-bromopyrazol-1-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14/h6-7H,4-5H2,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSTCBXRVYOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



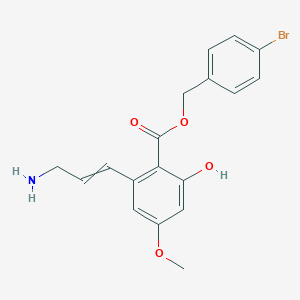

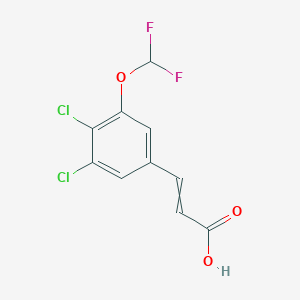
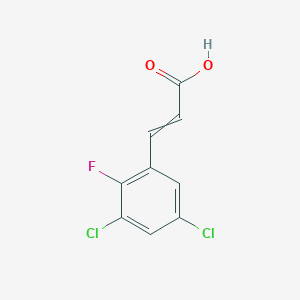

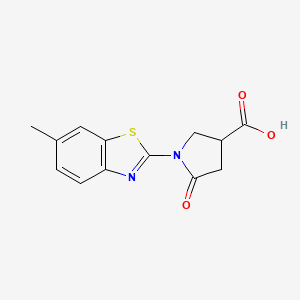
![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
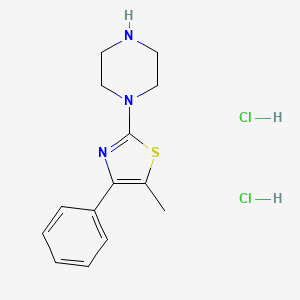
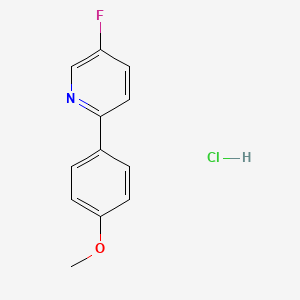
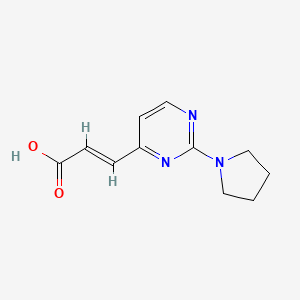
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)


